molecular formula C15H23NO5S B4461868 1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline

1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline

Cat. No. B4461868
M. Wt: 329.4 g/mol
InChI Key: DYGAXWJALKUPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The asymmetric synthesis of unsaturated, fused bicyclic proline analogues, including compounds similar to the one , has been achieved through amino alkylation of cyclic bis(allylsulfoximine)titanium complexes and migratory cyclization of delta-amino alkenyl aminosulfoxonium salts (Koep, Gais, & Raabe, 2003). These methods provide access to proline derivatives with diverse functional groups, indicating a broad applicability in synthesis.

Molecular Structure Analysis

The molecular structure of proline derivatives, including sulfonamide-containing compounds, has been explored to understand their conformational dynamics and reactivity. For instance, the crystal structure of a tetrapeptide containing a proline analogue showed specific conformations that are relevant for understanding the molecular interactions and reactivity of such compounds (Stoykova, Linden, & Heimgartner, 2013).

Chemical Reactions and Properties

The chemical reactivity of proline analogues has been widely studied, including their role in catalysis and as intermediates in organic synthesis. Proline and its analogues have been used as catalysts in a variety of reactions, demonstrating their versatility in organic synthesis (Hanessian, Sailes, & Therrien, 2003). Moreover, the study of proline-catalyzed reactions has provided insights into the mechanisms of catalysis and the development of new synthetic methods (Li, Zhang, & Gu, 2012).

Physical Properties Analysis

Research on proline analogues also includes the study of their physical properties, such as solubility, crystallinity, and phase behavior. These properties are crucial for the application of these compounds in various chemical processes and pharmaceutical formulations. Although specific studies on the physical properties of "1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline" were not found, analogous compounds have been characterized to understand their behavior in different environments.

Chemical Properties Analysis

The chemical properties of proline and its analogues, including reactivity, stereoselectivity, and catalytic efficiency, have been the subject of extensive research. These studies have led to the development of novel synthetic routes and the application of proline derivatives in asymmetric synthesis and catalysis (Aitken et al., 2012). The exploration of these properties has contributed significantly to the advancement of organic chemistry and the discovery of new chemical transformations.

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-14(2)10-5-6-15(14,12(17)8-10)9-22(20,21)16-7-3-4-11(16)13(18)19/h10-11H,3-9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGAXWJALKUPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCC3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269819
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline
Reactant of Route 2
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline
Reactant of Route 3
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline
Reactant of Route 4
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline
Reactant of Route 5
Reactant of Route 5
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline
Reactant of Route 6
1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}proline

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